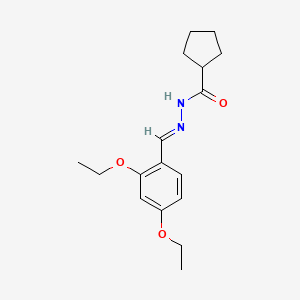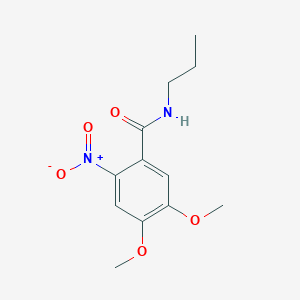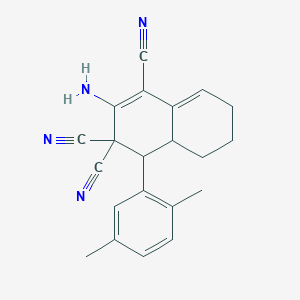![molecular formula C17H15IN2O2S B5195898 2-{[(4-IODOPHENYL)METHYL]SULFANYL}-5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOLE](/img/structure/B5195898.png)
2-{[(4-IODOPHENYL)METHYL]SULFANYL}-5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOLE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-IODOPHENYL)METHYL]SULFANYL}-5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOLE is a heterocyclic compound that features an oxadiazole ring substituted with iodophenyl and methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-IODOPHENYL)METHYL]SULFANYL}-5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOLE typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Substituents: The iodophenyl and methoxyphenyl groups can be introduced through nucleophilic substitution reactions. For example, the iodophenyl group can be introduced by reacting the oxadiazole intermediate with iodobenzyl chloride in the presence of a base like potassium carbonate.
Final Assembly: The final compound is obtained by coupling the substituted oxadiazole with the appropriate thiol or sulfide under suitable conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(4-IODOPHENYL)METHYL]SULFANYL}-5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{[(4-IODOPHENYL)METHYL]SULFANYL}-5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOLE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 2-{[(4-IODOPHENYL)METHYL]SULFANYL}-5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dichloroaniline: An aniline derivative with similar structural features.
Caffeine: Although structurally different, it shares some chemical properties with the oxadiazole compound.
Uniqueness
2-{[(4-IODOPHENYL)METHYL]SULFANYL}-5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOLE is unique due to its combination of an oxadiazole ring with iodophenyl and methoxyphenyl substituents, which imparts specific chemical and physical properties not found in other similar compounds.
Propiedades
IUPAC Name |
2-[(4-iodophenyl)methylsulfanyl]-5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15IN2O2S/c1-21-15-8-4-12(5-9-15)10-16-19-20-17(22-16)23-11-13-2-6-14(18)7-3-13/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCQPZBUOKOWBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(O2)SCC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-imino-5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5195850.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5195856.png)
![N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-2,5-dimethoxybenzenesulfonamide](/img/structure/B5195857.png)
![[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl N-phenylcarbamate](/img/structure/B5195865.png)

![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-isopropyl-4-piperidinamine](/img/structure/B5195874.png)
![6-(cyclopentylamino)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]nicotinamide](/img/structure/B5195882.png)
![1-(4-chlorobenzyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5195887.png)
![1-[3-(2-isopropyl-5-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5195891.png)

![2-methyl-N-[2-(propan-2-yl)phenyl]pentanamide](/img/structure/B5195904.png)
